2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Methionine aminopeptidase inhibition Metalloenzyme SAR Benzimidazole pharmacophore

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1384429-28-0) is a 2,5-disubstituted benzimidazole derivative supplied as the dihydrochloride salt for enhanced aqueous solubility. The molecule incorporates a 5-chloropyridin-2-yl group at the benzimidazole 2-position and a free primary amine at the 5-position, placing it within the broader class of aminobenzimidazole metal-binding pharmacophores.

Molecular Formula C12H11Cl3N4
Molecular Weight 317.6 g/mol
CAS No. 1384429-28-0
Cat. No. B1378000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
CAS1384429-28-0
Molecular FormulaC12H11Cl3N4
Molecular Weight317.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H
InChIKeyTXLUGEKVWCNLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1384429-28-0): Core Structural & Functional Identity for Procurement Decisions


2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1384429-28-0) is a 2,5-disubstituted benzimidazole derivative supplied as the dihydrochloride salt for enhanced aqueous solubility. The molecule incorporates a 5-chloropyridin-2-yl group at the benzimidazole 2-position and a free primary amine at the 5-position, placing it within the broader class of aminobenzimidazole metal-binding pharmacophores [1]. Its structure—featuring a chloro substituent on the pyridine ring rather than the benzimidazole core—distinguishes it from several known methionine aminopeptidase (MetAP) inhibitor scaffolds, making it a specific tool for structure-activity relationship (SAR) studies and metalloenzyme inhibitor screening [2].

Why 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride Cannot Be Replaced by In-Class Benzimidazole Analogs Without Quantitative Validation


Within the 2-pyridinyl-benzimidazole chemotype, even minor changes in halogen position and substitution pattern produce measurable shifts in metalloenzyme inhibitory potency. For example, relocating the chloro atom from the benzimidazole core to the pyridine ring—as in the target compound versus 5-chloro-2-pyridin-2-yl-1H-benzimidazole—alters the metal-chelating geometry and electronic distribution at the active site [1]. The BRENDA-curated data from Schiffmann et al. (2006) shows that 5-chloro substitution on the benzimidazole yields 50% MetAP inhibition at 1.69 µM, whereas the unsubstituted 2-pyridin-2-yl-1H-benzimidazol-5-amine achieves the same at 9.7 µM—a 5.7-fold difference [1][2]. These electronic and steric effects cannot be predicted a priori, meaning that substituting a close analog for the target compound without confirmatory assay data risks invalidating SAR conclusions or misassigning activity.

Quantitative Differentiation Evidence for 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride vs. Closest Structural Analogs


Methionine Aminopeptidase (MetAP) Inhibitory Potency: Structure-Encoded Activity Divergence Between Chloro-Regioisomers

The target compound represents a distinct regioisomeric case where the chlorine atom resides on the pyridine ring, whereas the closest characterized comparator—5-chloro-2-pyridin-2-yl-1H-benzimidazole—carries the chlorine on the benzimidazole ring. In the E. coli MetAP Co(II)-form assay reported by Schiffmann et al. (2006), 5-chloro-2-pyridin-2-yl-1H-benzimidazole achieves 50% enzyme inhibition at 1.69 µM, while the non-chlorinated parent 2-pyridin-2-yl-1H-benzimidazol-5-amine requires 9.7 µM [1][2]. The 5.7-fold potency difference between the non-chlorinated parent and the chloro-bearing isomer demonstrates that halogen position critically dictates inhibitory activity. The target compound's unique chloro-on-pyridine configuration fills a specific SAR gap not addressed by these two comparators [1].

Methionine aminopeptidase inhibition Metalloenzyme SAR Benzimidazole pharmacophore

CYP450 Inhibition Liability: Low Interaction Risk Evidenced by Orthogonal Human Liver Microsome Screening

In an in vitro ADME/Tox panel reported via ChEMBL and BindingDB, the target compound 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine (free base) was tested against CYP3A4 and CYP2D6 in human liver microsomes. The compound exhibited IC50 values >30 µM against both isoforms using midazolam (CYP3A4) and dextromethorphan (CYP2D6) as probe substrates, indicating a low propensity for cytochrome P450-mediated drug-drug interactions [1]. This contrasts with numerous benzimidazole-based clinical candidates that display significant CYP inhibition at sub-micromolar concentrations, which often leads to development attrition [2].

CYP3A4 inhibition Drug-drug interaction Human liver microsomes

Physicochemical Differentiation: Calculated Topological Polar Surface Area and Hydrogen Bond Donor Capacity

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 67.6 Ų and a Hydrogen Bond Donor (HBD) count of 4 (including the dihydrochloride salt protons), based on PubChem-computed properties [1]. By comparison, the non-halogenated analog 2-pyridin-2-yl-1H-benzimidazol-5-amine has a TPSA of approximately 54.5 Ų and an HBD count of 2 (free base). The increased TPSA and HBD count of the target compound—driven by the electron-withdrawing 5-chloropyridyl group and the dihydrochloride salt form—predict moderately enhanced aqueous solubility but potentially reduced passive membrane permeability relative to the non-halogenated parent [1][2].

Drug-likeness Physicochemical profiling Permeability prediction

Metal-Chelating Pharmacophore: Differential Coordination Geometry Predicted from Substituent Electronics

The Schiffmann et al. (2006) study established that 2-pyridinyl-benzimidazoles inhibit MetAP through auxiliary metal ion bridging, where the pyridyl nitrogen and benzimidazole nitrogen atoms coordinate the active-site metal [1]. The presence of an electron-withdrawing chlorine at the pyridine 5-position in the target compound is predicted to reduce electron density at the pyridyl nitrogen, modulating its metal-binding affinity relative to the non-chlorinated parent. Conversely, in 5-chloro-2-pyridin-2-yl-1H-benzimidazole, the chlorine on the benzimidazole ring withdraws electron density from the benzimidazole nitrogen, producing a different coordination profile. This electronic differentiation makes the target compound a valuable probe for dissecting the relative contributions of pyridyl vs. benzimidazole nitrogen atoms to metal binding [1][2].

Metal chelation Coordination chemistry Metalloenzyme inhibitor design

Optimal Application Scenarios for 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride Based on Verified Differentiation Evidence


Metalloenzyme Inhibitor SAR Probe: Mapping Halogen Position-Potency Relationships in MetAP and Related Targets

The compound serves as a regioisomeric SAR probe to complement existing data on 2-pyridin-2-yl-1H-benzimidazol-5-amine (9.7 µM MetAP IC50) and 5-chloro-2-pyridin-2-yl-1H-benzimidazole (1.69 µM MetAP IC50) [1]. By testing the target compound—where the chloro is repositioned to the pyridine ring—research groups can generate a full 3-point SAR matrix to understand how halogen placement modulates metalloenzyme binding. This is particularly relevant for MetAP (antibacterial target), methionine aminopeptidase-2 (cancer target), and related aminopeptidases.

ADME/Tox Triage for Benzimidazole-Based Drug Discovery Programs

With experimentally confirmed IC50 >30 µM against both CYP3A4 and CYP2D6 in human liver microsomes [1], the compound is a suitable early-stage scaffold for programs requiring low CYP inhibition risk. Medicinal chemistry teams can use this compound as a starting point for further optimization, confident that the core chemotype does not inherently carry CYP liability that would confound in vivo PK studies.

Physicochemical Property Benchmarking for Benzimidazole Salt Selection and Formulation

The compound's computed TPSA of 67.6 Ų, HBD count of 4, and dihydrochloride salt form [1] provide a reference point for comparing solubility, permeability, and crystallinity across a series of related aminobenzimidazoles. Formulation scientists can use these data to guide salt screening cascades, particularly when evaluating hydrochloride vs. free base vs. alternative counterion forms for in vivo dosing.

Chemical Biology Tool Compound for Metal-Dependent Enzyme Profiling

The compound's defined metal-chelating pharmacophore—comprising the pyridyl nitrogen, benzimidazole nitrogen, and free 5-amino group—makes it suitable for broad metalloenzyme profiling panels [1][2]. Unlike the benchmark inhibitor bestatin (a peptide-based inhibitor), this small-molecule benzimidazole offers a distinct chemotype for target deconvolution studies, enabling orthogonal validation of metalloenzyme hits from high-throughput screening campaigns.

Quote Request

Request a Quote for 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.